Cas no 2227940-38-5 (rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)

rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid
- 2227940-38-5
- rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid
- EN300-1533445
-
- インチ: 1S/C25H28N2O5/c1-2-21(23(28)26-22-13-7-12-19(22)24(29)30)27-25(31)32-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-6,8-11,19-22H,2,7,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t19-,21?,22+/m0/s1
- InChIKey: QVMVFZVAQTVKOD-KFEBLCFASA-N
- ほほえんだ: OC([C@H]1CCC[C@H]1NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1533445-50mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 50mg |
$707.0 | 2023-09-26 | ||
Enamine | EN300-1533445-500mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 500mg |
$809.0 | 2023-09-26 | ||
Enamine | EN300-1533445-5.0g |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1533445-0.1g |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1533445-250mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 250mg |
$774.0 | 2023-09-26 | ||
Enamine | EN300-1533445-1000mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 1000mg |
$842.0 | 2023-09-26 | ||
Enamine | EN300-1533445-2.5g |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1533445-5000mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 5000mg |
$2443.0 | 2023-09-26 | ||
Enamine | EN300-1533445-100mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 100mg |
$741.0 | 2023-09-26 | ||
Enamine | EN300-1533445-10000mg |
rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclopentane-1-carboxylic acid |
2227940-38-5 | 10000mg |
$3622.0 | 2023-09-26 |
rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid 関連文献
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rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acidに関する追加情報
Introduction to Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic Acid (CAS No. 2227940-38-5)
Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid, identified by its CAS number 2227940-38-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its cyclopentane core and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, contribute to its potential as a building block for the synthesis of novel therapeutic agents.
The molecular structure of Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid is characterized by a chiral center at the cyclopentane ring, which imparts stereochemical complexity to the molecule. This stereochemistry is crucial for its biological activity, as many pharmacologically active compounds rely on specific spatial arrangements of atoms to interact effectively with biological targets. The presence of the Fmoc group further enhances the compound's utility in synthetic chemistry, as it serves as a protecting group for amino functions during peptide synthesis and other chemical modifications.
In recent years, there has been a growing interest in the development of peptidomimetics, which are synthetic molecules designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The compound Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid is an excellent example of such a peptidomimetic, as it incorporates elements that can mimic peptide sequences while avoiding the challenges associated with peptide degradation and immunogenicity. This makes it a valuable candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that it may have therapeutic effects in areas such as cancer, inflammation, and neurodegenerative disorders. The cyclopentane core provides a rigid scaffold that can interact with biological targets in a predictable manner, while the Fmoc group allows for further functionalization to tailor the compound's properties. These features make it an attractive candidate for structure-based drug design.
The synthesis of Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. The use of chiral auxiliaries and asymmetric catalysis has been particularly effective in achieving the desired stereochemical configuration. These techniques are essential for ensuring that the final product exhibits the expected biological activity.
In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical biology research. Its unique structure allows researchers to probe interactions between small molecules and biological macromolecules, providing insights into fundamental cellular processes. This information can be used to develop new drugs and therapies by targeting specific biological pathways.
The future prospects for Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid are promising, with ongoing research aimed at optimizing its properties and exploring new applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in drug discovery and development. The combination of computational modeling and experimental validation will be crucial in realizing their full potential.
The development of novel therapeutic agents often involves a multidisciplinary approach, integrating knowledge from chemistry, biology, and medicine. The study of compounds such as Rac-(1R,2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid exemplifies this collaborative effort, as it requires expertise in synthetic chemistry, pharmacology, and bioinformatics. By leveraging these different disciplines, researchers can accelerate the discovery and development of new drugs that address unmet medical needs.
In conclusion, Rac-(1R,2S)-2-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamidocyclopentane - 1 - carboxylic acid (CAS No. 2227940 - 38 - 5) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for peptidomimetic design and structure-based drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutics.
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